2-Phenyl-1-pyridin-3-ylpropan-2-ol
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Overview
Description
2-Phenyl-1-pyridin-3-ylpropan-2-ol is an organic compound that belongs to the class of alcohols It features a phenyl group and a pyridinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-pyridin-3-ylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-pyridin-3-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-pyridin-3-ylpropan-2-one.
Reduction: Formation of 2-Phenyl-1-pyridin-3-ylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-pyridin-3-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-3-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-pyridin-3-ylpropan-2-one
- 2-Phenyl-1-pyridin-3-ylpropane
- 2-(Pyridin-2-yl) pyrimidine derivatives
Uniqueness
2-Phenyl-1-pyridin-3-ylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group attached to a propanol backbone makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6312-24-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-phenyl-1-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,13-7-3-2-4-8-13)10-12-6-5-9-15-11-12/h2-9,11,16H,10H2,1H3 |
InChI Key |
SKNBXXTYRCMUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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